4-{(1E)-1-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate
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Overview
Description
4-{(1E)-1-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate is a complex organic compound that features a triazole ring, a chlorophenyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(1E)-1-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor.
Introduction of the Chlorophenyl and Phenyl Groups: These groups can be introduced via substitution reactions.
Formation of the Sulfanyl Acetyl Hydrazine Moiety: This involves the reaction of the triazole derivative with a sulfanyl acetyl hydrazine precursor.
Final Acetylation: The final step involves the acetylation of the phenyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group.
Substitution: The compound can participate in substitution reactions, especially at the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl or chlorophenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its triazole ring.
Antimicrobial Activity: The compound may exhibit antimicrobial properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: Use in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-{(1E)-1-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The chlorophenyl and phenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole: Shares the triazole and chlorophenyl groups.
Phenyl acetate: Shares the acetate ester group.
Sulfanyl acetyl hydrazine derivatives: Similar sulfanyl and hydrazine moieties.
Uniqueness
4-{(1E)-1-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H22ClN5O3S |
---|---|
Molecular Weight |
520.0 g/mol |
IUPAC Name |
[4-[(E)-N-[[2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C26H22ClN5O3S/c1-17(19-8-14-23(15-9-19)35-18(2)33)28-29-24(34)16-36-26-31-30-25(20-6-4-3-5-7-20)32(26)22-12-10-21(27)11-13-22/h3-15H,16H2,1-2H3,(H,29,34)/b28-17+ |
InChI Key |
VUFUOYQCAGDAJL-OGLMXYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC=C(C=C4)OC(=O)C |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)C |
Origin of Product |
United States |
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